Triethylammonium Chloride: A Comprehensive Technical Guide
Triethylammonium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium (B8662869) chloride (TEA-Cl), also known as triethylamine (B128534) hydrochloride, is a versatile organic salt widely utilized in various chemical and pharmaceutical applications. It is formed by the neutralization of the tertiary amine, triethylamine, with hydrochloric acid. This document provides an in-depth technical overview of the core physical and chemical properties of triethylammonium chloride, complete with experimental protocols for its synthesis and characterization, and visual representations of its role in key chemical transformations.
Physical and Chemical Properties
Triethylammonium chloride is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] It possesses a faint amine-like odor.[1]
Quantitative Physical Properties
The key physical properties of triethylammonium chloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₁₆ClN | |
| Molecular Weight | 137.65 g/mol | |
| Melting Point | 255-258 °C | |
| Boiling Point | Decomposes | |
| Density | 1.07 g/cm³ at 21 °C | |
| Solubility in Water | 1440 g/L at 20 °C | |
| pKa of Triethylammonium ion | 10.75 | [3] |
| Vapor Pressure | 1.38 x 10⁻⁵ mmHg | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
Chemical Properties
Stability: Triethylammonium chloride is a stable compound under normal laboratory conditions. It is, however, hygroscopic and should be stored in a dry environment.[1]
Reactivity: As the salt of a weak base (triethylamine) and a strong acid (hydrochloric acid), aqueous solutions of triethylammonium chloride are acidic, with a pH of approximately 5 for a 10 g/L solution at 20 °C. It reacts with strong bases to liberate free triethylamine.
In organic synthesis, triethylammonium chloride is often formed in situ when triethylamine is used as a base to neutralize an acid byproduct, such as HCl, generated in a reaction.[3] This reaction drives the equilibrium towards the product side. It also finds application as a catalyst in certain organic transformations.
Experimental Protocols
Synthesis of Triethylammonium Chloride
Principle: Triethylammonium chloride is synthesized through a simple acid-base neutralization reaction between triethylamine and hydrochloric acid.
Materials:
-
Triethylamine (Et₃N)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a well-ventilated fume hood, dissolve a known amount of triethylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from a dropping funnel with continuous stirring. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified triethylammonium chloride under vacuum.
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify crystalline compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Materials:
-
Crude triethylammonium chloride
-
Anhydrous Diethyl Ether
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude triethylammonium chloride in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.[2]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated to decolorize it. A subsequent hot gravity filtration would be necessary to remove the charcoal.[2]
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[2]
-
Dry the purified crystals under vacuum.
Characterization Protocols
Principle: The melting point is a physical property used to identify a substance and assess its purity. A pure crystalline solid will have a sharp melting point range.
Materials:
-
Purified triethylammonium chloride
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the dry, purified triethylammonium chloride.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.[5]
-
Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[4]
Principle: This method determines the equilibrium solubility of a solid in a solvent at a specific temperature.
Materials:
-
Purified triethylammonium chloride
-
Selected solvent
-
Sealed glass vials
-
Thermostatically controlled shaker or water bath
-
Syringe and syringe filter
-
Analytical balance
Procedure:
-
Add an excess amount of triethylammonium chloride to a known mass of the selected solvent in a sealed glass vial.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.
-
Determine the mass of the withdrawn aliquot.
-
Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven).
-
Weigh the remaining solid triethylammonium chloride.
-
Calculate the solubility in g/100 g of solvent.
Principle: The pKa of the triethylammonium ion is determined by titrating a solution of triethylammonium chloride with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[6]
Materials:
-
Purified triethylammonium chloride
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of triethylammonium chloride and dissolve it in a known volume of deionized water in a beaker.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the triethylammonium chloride solution and begin stirring.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small, known increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH versus the volume of NaOH added.
-
Determine the volume of NaOH at the equivalence point.
-
The half-equivalence point is half of this volume. The pH at the half-equivalence point is equal to the pKa of the triethylammonium ion.[6]
Signaling Pathways and Experimental Workflows
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of triethylammonium chloride.
Caption: Workflow for the synthesis and purification of triethylammonium chloride.
Role in Dehydrohalogenation Reactions
Triethylamine is a common base used to promote dehydrohalogenation reactions, which are elimination reactions that form alkenes from alkyl halides. In this process, triethylammonium chloride is formed as a byproduct.
Caption: Mechanism of dehydrohalogenation using triethylamine.
Role in Acylation Reactions
Triethylamine is frequently used as a base in acylation reactions, such as the formation of an ester from an alcohol and an acyl chloride. Its role is to neutralize the hydrochloric acid that is formed, driving the reaction to completion and forming triethylammonium chloride.
Caption: Mechanism of esterification catalyzed by triethylamine.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of triethylammonium chloride would show characteristic peaks for the N-H stretch of the ammonium (B1175870) salt, C-H stretches of the ethyl groups, and C-N stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl groups. A broad singlet corresponding to the N-H proton would also be present.
-
¹³C NMR: The carbon NMR spectrum would show two distinct signals for the methyl and methylene carbons of the ethyl groups.
-
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak for the triethylammonium cation [(C₂H₅)₃NH]⁺.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of triethylammonium chloride, along with practical experimental protocols for its synthesis, purification, and characterization. The inclusion of signaling pathway and workflow diagrams offers a clear visual understanding of its role and handling in a laboratory setting. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chemical compound.
